Catenulopyrizomicin A
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Overview
Description
Catenulopyrizomicin A is a novel compound isolated from the rare actinomycete Catenuloplanes sp. MM782L-181F7. This compound has garnered significant attention due to its potent anti-Hepatitis B virus (HBV) activity. The structure of this compound is characterized by a thiazolyl pyridine moiety, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Catenulopyrizomicin A is primarily obtained through fermentation of the rare actinomycete Catenuloplanes sp. MM782L-181F7. The fermentation broth is subjected to various purification processes, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is mainly produced in research laboratories through the fermentation of the specific actinomycete strain .
Chemical Reactions Analysis
Types of Reactions
Catenulopyrizomicin A undergoes several types of chemical reactions, including:
Oxidation: The thiazolyl pyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The pyridine ring allows for substitution reactions with different reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Catenulopyrizomicin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying thiazolyl pyridine chemistry.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential therapeutic agent for treating Hepatitis B virus infections.
Mechanism of Action
Catenulopyrizomicin A exerts its effects by promoting the release of immature virion particles that fail to be enveloped through alterations in membrane permeability. This mechanism disrupts the replication cycle of the Hepatitis B virus, reducing the amount of intracellular viral DNA .
Comparison with Similar Compounds
Similar Compounds
Catenulopyrizomicin B and C: These compounds share a similar structure and are also isolated from the same actinomycete strain.
Kanamycin: Although structurally different, it shares a related thiazole-pyridine skeleton
Uniqueness
Catenulopyrizomicin A is unique due to its specific mechanism of action against the Hepatitis B virus, which involves the promotion of immature virion particle release. This distinct mechanism sets it apart from other antiviral compounds .
Properties
Molecular Formula |
C19H26N2O5S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-hydroxy-4,5-dimethoxy-6-[2-(6-methylheptyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5S/c1-11(2)8-6-5-7-9-13-20-12(10-27-13)14-17(25-3)18(26-4)16(22)15(21-14)19(23)24/h10-11,22H,5-9H2,1-4H3,(H,23,24) |
InChI Key |
OVIFYMIFNZYWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)O)O)OC)OC |
Origin of Product |
United States |
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